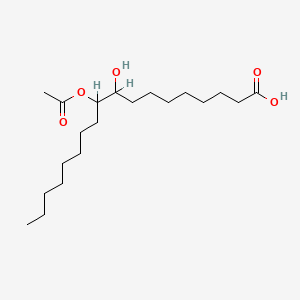

10-(Acetyloxy)-9-hydroxyoctadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(Acetyloxy)-9-hydroxyoctadecanoic acid is a useful research compound. Its molecular formula is C20H38O5 and its molecular weight is 358.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

10-(Acetyloxy)-9-hydroxyoctadecanoic acid, also known as 10-acetoxy-9-hydroxystearic acid, is a derivative of hydroxystearic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is part of a broader class of octadecanoids, which are known for their diverse physiological roles and therapeutic potentials.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C20H38O5

- Molecular Weight : 354.52 g/mol

- CAS Number : 57348264

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Below are key findings from various studies:

Antiproliferative Effects

- Cancer Cell Lines : Studies have demonstrated that this compound shows antiproliferative effects against several cancer cell lines, including HT29 (colon cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of cell cycle regulators and histone deacetylase (HDAC) inhibition, leading to increased expression of p21 and decreased cyclin D1 levels, which are crucial for cell cycle progression .

- Mechanism of Action : The compound acts as a competitive inhibitor of HDAC1, which plays a vital role in regulating gene expression related to cell growth and apoptosis. By inhibiting HDAC1, this compound promotes hyperacetylation of histones, thereby altering chromatin structure and enhancing the transcription of tumor suppressor genes .

Case Studies

- A study on the effects of 9-hydroxystearic acid derivatives indicated that the introduction of acetoxy groups at specific positions significantly enhances the antiproliferative activity against cancer cells compared to their non-acetylated counterparts. This suggests that structural modifications can lead to improved therapeutic efficacy .

- Another investigation highlighted that treatment with this compound resulted in a notable decrease in cell viability in HT29 cells at concentrations as low as 5 µM, demonstrating its potency as an anticancer agent .

Data Table: Biological Activity Summary

| Study Reference | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HT29 | 5 | Significant decrease in cell viability | |

| HeLa | 10 | Induction of apoptosis | |

| U2OS | >10 | Activation of p21 transcription |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies have indicated that hydroxystearic acids exhibit low toxicity profiles; however, long-term studies are necessary to fully ascertain the safety of this compound in clinical settings .

Aplicaciones Científicas De Investigación

Biochemical Properties

10-(Acetyloxy)-9-hydroxyoctadecanoic acid is characterized by its unique structure that combines an acetoxy group with a hydroxyl group on an octadecanoic acid backbone. This configuration imparts specific biochemical properties that are beneficial in various applications:

- Antitumor Activity : Research indicates that derivatives of hydroxystearic acids, including this compound, exhibit antiproliferative effects against cancer cells. Studies have shown that these compounds can inhibit histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression and cell proliferation. The inhibition of HDAC1 leads to increased expression of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

- Cell Cycle Regulation : The compound has been linked to the modulation of cell cycle regulators such as p21 and cyclin D1. It has been observed that the administration of this compound can enhance p21 expression while reducing cyclin D1 levels, which are crucial for cell cycle progression .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment:

- Anti-inflammatory Properties : Some studies suggest that fatty acids with hydroxyl groups can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property may make them suitable candidates for developing treatments for inflammatory diseases .

- Dermatological Applications : Due to its hydrophilic nature and skin compatibility, it is being explored for use in topical formulations aimed at enhancing skin hydration and barrier function. Its ability to influence lipid metabolism may also contribute to skin health .

Industrial Applications

In addition to its biomedical applications, this compound has potential uses in various industrial sectors:

- Cosmetics and Personal Care : The compound's moisturizing properties make it an attractive ingredient in cosmetic formulations. It can be utilized as an emollient or thickening agent in creams and lotions .

- Food Industry : As a food additive, it may serve as a stabilizer or emulsifier due to its amphiphilic characteristics. This could enhance the texture and shelf-life of food products .

Case Studies

Several studies have documented the effects and applications of this compound:

Propiedades

Número CAS |

13980-32-0 |

|---|---|

Fórmula molecular |

C20H38O5 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

(9R,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19-/m1/s1 |

Clave InChI |

HLAIKHVEJBSLQS-RTBURBONSA-N |

SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |

SMILES isomérico |

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)OC(=O)C |

SMILES canónico |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.